molecular formula C16H18N4OS2 B5601898 N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}propanamide

N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}propanamide

Cat. No. B5601898
M. Wt: 346.5 g/mol
InChI Key: AFDJIGAVYZDFMW-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals with potential applications in various fields due to its unique structural features. It contains multiple functional groups, including a thiazole ring, a pyrazole ring, and a propanamide linkage, which could contribute to its chemical reactivity and biological activities.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, starting from basic building blocks such as amino acids, halides, or nitro compounds. A study by Abbasi et al. (2020) describes the synthesis of bi-heterocyclic propanamides, initiated from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, leading to compounds with urease inhibitory potential and less cytotoxicity, highlighting the methodological approach to synthesizing complex molecules with specified functional groups (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through spectroscopic techniques like NMR, IR, MS, and sometimes crystallography. For instance, the crystal structure of related pyrazole derivatives provides insights into the molecular arrangement, confirming the presence of specific functional groups and their spatial orientation (Hao, Wang, & Chen, 2010).

properties

IUPAC Name

N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-[(3-thiophen-2-yl-1H-pyrazol-5-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-11-14(23-10-17-11)5-6-16(21)20(2)9-12-8-13(19-18-12)15-4-3-7-22-15/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDJIGAVYZDFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)N(C)CC2=CC(=NN2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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